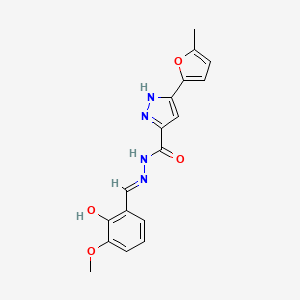![molecular formula C25H24N2O2 B11672124 2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672124.png)
2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Phényl-5-(4-propoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine est un composé hétérocyclique complexe appartenant à la classe des benzoxazines. Les benzoxazines sont connues pour leurs propriétés uniques et leurs applications dans divers domaines, notamment la science des matériaux et la chimie médicinale. Ce composé, en particulier, se caractérise par sa structure cyclique fusionnée, qui comprend à la fois des motifs pyrazole et benzoxazine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Phényl-5-(4-propoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine implique généralement un processus en plusieurs étapes. Une méthode courante est la réaction de condensation de type Mannich, où des dérivés phénoliques, du formaldéhyde et des amines primaires sont utilisés comme matières premières . La réaction se déroule par la formation d'un intermédiaire, qui subit une fermeture de cycle pour former la structure benzoxazine.
Méthodes de production industrielle
La production industrielle de ce composé peut être réalisée par un procédé en une seule étape en chauffant une amine aromatique, un phénol et du formaldéhyde . Cette méthode est avantageuse en raison de sa simplicité et de son efficacité. Les conditions de réaction, telles que la température et le catalyseur, peuvent être optimisées pour obtenir des rendements et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Phényl-5-(4-propoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du cycle benzoxazine, où des nucléophiles remplacent les atomes d'hydrogène.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
Applications De Recherche Scientifique
La 2-Phényl-5-(4-propoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de matériaux et de polymères avancés.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored for its potential therapeutic applications, particularly in drug development.
Industrie : Utilisé dans la production de matériaux haute performance, tels que les adhésifs et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action de la 2-Phényl-5-(4-propoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui lui confère des propriétés anticancéreuses .
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Phényl-2,4-dihydro-1,3-benzoxazine : Un dérivé de benzoxazine plus simple avec des caractéristiques structurales similaires.
6-amino-2,3-dihydro-3-hydroxyméthyl-1,4-benzoxazine : Known for its biological activities.
Unicité
La 2-Phényl-5-(4-propoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine est unique en raison de sa structure cyclique fusionnée, qui lui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C25H24N2O2 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-phenyl-5-(4-propoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H24N2O2/c1-2-16-28-20-14-12-19(13-15-20)25-27-23(21-10-6-7-11-24(21)29-25)17-22(26-27)18-8-4-3-5-9-18/h3-15,23,25H,2,16-17H2,1H3 |
Clé InChI |
HGMSWLATFIDTLF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)
![(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11672064.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11672084.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672092.png)
![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672100.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B11672106.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11672108.png)
![N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672129.png)
![1-{11-[4-(diethylamino)phenyl]-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B11672131.png)

